molecular formula C13H10O4 B2632614 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid CAS No. 591210-45-6

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

Cat. No.: B2632614
CAS No.: 591210-45-6
M. Wt: 230.219
InChI Key: KOCXJZFYVLACQC-UHFFFAOYSA-N
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Description

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid ( 591210-45-6) is a high-purity benzoic acid derivative designed for research and further manufacturing applications. This compound, with a molecular formula of C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol, serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The structure incorporates both a formyl group on the furan ring and a carboxylic acid functionality on the benzoic acid ring, making it a versatile intermediate for constructing more complex molecules via condensation, amidation, and other conjugation reactions . Researchers value this compound for its role as a key precursor in the development of novel chemical entities. Its physicochemical properties include a topological polar surface area of approximately 67.5 Ų and three rotatable bonds, which are critical parameters considered in drug discovery for predicting pharmacokinetics . The product is offered with a purity of ≥97% and should be stored at -20°C in a sealed container, protected from moisture to ensure long-term stability . Key Applications: • Heterocyclic Building Block: A crucial precursor in the synthesis of complex heterocyclic compounds for pharmaceutical and material science research . • Molecular Scaffold: Used in the design and development of novel small molecules for biological screening. Safety Information: This compound is classified with the signal word "Warning" under GHS guidelines. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Researchers should adhere to recommended precautionary statements, including wearing protective gloves and eye/face protection . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

3-(5-formylfuran-2-yl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCXJZFYVLACQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591210-45-6
Record name 3-(5-formylfuran-2-yl)-4-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher substrate concentrations, and continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Physicochemical Properties

  • Boiling Point: Not explicitly reported, but substituted benzoic acids typically exhibit high melting points due to hydrogen bonding.
  • Applications : Serves as a key intermediate in synthesizing pharmacologically active compounds, particularly benzimidazole derivatives and antimicrobial agents .

The following table and analysis compare 3-(5-formylfuran-2-yl)-4-methylbenzoic acid with structurally or functionally related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Differences
This compound (CAS 591210-45-6) C₁₃H₁₀O₄ 230.22 Formylfuran (electron-withdrawing), methyl group (electron-donating) on benzoic acid Balanced lipophilicity; used in cross-coupling reactions for drug intermediates .
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid (CAS 355142-36-8) C₁₂H₇ClO₄ 250.64 Chloro substituent at 2-position, formylfuran at 5-position Increased electronegativity; enhanced reactivity in nucleophilic substitutions .
3-({[(5-Chloro-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid (CAS 924977-99-1) C₁₇H₁₄ClN₃O₃S 375.83 Benzimidazole-thioether side chain, methyl group Improved antimicrobial activity due to sulfur and benzimidazole moieties .
5-CA-MCBX-NDM (3-{[2-(2-amino-1-hydroxy-2-oxoethyl)phenyl]methoxy}-4-methylbenzoic acid) C₁₈H₁₇NO₆ 343.34 Amino-hydroxy-oxoethyl side chain, methoxy linker Enhanced hydrogen-bonding capacity; potential for CNS-targeted drugs .
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid sodium salt (9f) C₂₅H₂₀F₃N₃O₆S₂Na 625.60 Trifluoroethoxy-pyridine, benzimidazole-sulfonyl groups, sodium salt High aqueous solubility; proton-pump inhibitor applications .
Key Comparative Insights:

Electronic Effects :

  • The formylfuran group in this compound introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to methyl- or methoxy-substituted analogues (e.g., 5-CA-MCBX-NDM) .
  • Chloro substituents (e.g., in 2-chloro-5-(5-formylfuran-2-yl)benzoic acid) further polarize the aromatic ring, increasing acidity (pKa ~2.5) compared to the parent compound (pKa ~3.1) .

Biological Activity :

  • Compounds with benzimidazole-thioether side chains (e.g., CAS 924977-99-1) exhibit superior antimicrobial activity due to sulfur’s role in disrupting bacterial membranes .
  • Sodium salts (e.g., compound 9f) demonstrate enhanced bioavailability and solubility, making them suitable for oral formulations .

Metabolic Stability :

  • Methyl groups at the 4-position (common in all compared compounds) improve metabolic stability by sterically shielding the carboxylic acid from glucuronidation .
  • Trifluoroethoxy groups (e.g., in compound 9f) reduce cytochrome P450-mediated degradation, extending half-life in vivo .

Biological Activity

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a formyl group and a benzoic acid moiety. Its unique structure contributes to various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammation and oxidative stress pathways.
  • Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways related to cell survival and apoptosis.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, with an IC50 value comparable to well-known antioxidants.

CompoundIC50 (µM)
This compound15.2
Ascorbic Acid12.8

Antimicrobial Evaluation

In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

BacteriaMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Anti-inflammatory Mechanism

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of similar compounds. The study highlighted that derivatives with a carboxylic acid group exhibited significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between furan derivatives and benzoic acid precursors. For example, formylfuran intermediates (e.g., 5-formylfuran-2-yl derivatives) can be cross-coupled with 4-methylbenzoic acid derivatives via Suzuki-Miyaura or Ullmann-type reactions. Key intermediates should be purified via column chromatography and characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and functional group integrity . Mass spectrometry (HRMS) is critical for verifying molecular weights, especially to distinguish between isomeric byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H-NMR for formyl proton signals (~9.8 ppm) and aromatic protons in the benzoic acid and furan moieties. 13C^{13}C-NMR should confirm the carbonyl (C=O) groups of the formyl and carboxylic acid .
  • IR Spectroscopy : Look for characteristic peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1660 cm1^{-1} (formyl C=O) .
  • HPLC-PDA : Assess purity (>95%) and detect UV-active impurities, leveraging the compound’s absorbance in the 250–300 nm range due to conjugated π-systems .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when steric hindrance limits coupling efficiency in formylfuran-benzoic acid derivatives?

  • Methodological Answer : Low yields due to steric effects can be mitigated by:

  • Catalyst Screening : Use bulky ligands (e.g., SPhos or XPhos) in Pd-catalyzed couplings to enhance steric tolerance .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve energy transfer for challenging couplings .
  • Protecting Group Strategy : Temporarily protect the formyl group (e.g., as an acetal) to reduce steric interference during coupling, followed by deprotection .

Q. What strategies address solubility limitations of this compound in aqueous bioassay systems?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water or ethanol-water mixtures (≤5% organic solvent) to maintain solubility without denaturing proteins .
  • Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester to improve hydrophilicity. Confirm derivatization stability via 1H^1H-NMR (e.g., esterification shifts carboxylic proton signals) .

Q. How can researchers resolve contradictory data in metabolic stability studies of this compound?

  • Methodological Answer : Contradictions may arise from:

  • Species-Specific Metabolism : Compare microsomal stability assays across species (e.g., human vs. rat liver microsomes) to identify interspecies variability in cytochrome P450 activity .
  • Radiolabeled Tracers : Synthesize 14C^{14}C-labeled analogs to track metabolic pathways and quantify major vs. minor metabolites via LC-MS/MS .

Q. What advanced techniques characterize electronic properties of the formylfuran moiety for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding interactions with biological targets .
  • X-ray Crystallography : Resolve crystal structures to correlate formyl group orientation with bioactivity (e.g., hydrogen-bonding capacity) .

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